



Application Note: Quantification of Tricaprin Using High-Performance Liquid Chromatography

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricaprin, a triglyceride derived from capric acid, is a key component in various pharmaceutical formulations, nutritional supplements, and cosmetic products.[1][2][3] Its prevalence is notable in lipid-based drug delivery systems, such as lipid nanoparticles, where it enhances the solubility and bioavailability of poorly water-soluble drugs.[4] Accurate and robust quantification of **tricaprin** is therefore essential for quality control, formulation development, and pharmacokinetic studies. This application note provides a detailed protocol for the quantification of **tricaprin** using High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD), a technique well-suited for the analysis of non-volatile compounds like triglycerides that lack a strong UV chromophore.

Principle of the Method

This method utilizes reversed-phase HPLC to separate **tricaprin** from other components in the sample matrix. The separation is based on the hydrophobicity of the analytes. An Evaporative Light Scattering Detector (ELSD) is employed for detection. The ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles. The detector's response is proportional to the mass of the analyte, making it a suitable choice for the quantitative analysis of triglycerides.[5]



Experimental Protocols Materials and Reagents

- Tricaprin standard (99% purity or higher)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Methanol (HPLC grade)
- Isopropanol (HPLC grade)
- Chloroform (analytical grade)
- Nitrogen gas (high purity)
- 0.45 μm PTFE syringe filters

Equipment

- HPLC system with a gradient pump, autosampler, and column oven
- Evaporative Light Scattering Detector (ELSD)
- Analytical balance
- Vortex mixer
- Centrifuge

Standard Solution Preparation

- Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of **tricaprin** standard and dissolve it in 10 mL of a 1:1 (v/v) mixture of chloroform and isopropanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serial dilution
 of the primary stock solution with isopropanol to achieve concentrations ranging from 0.05
 mg/mL to 1.0 mg/mL.



Sample Preparation

The following is a general protocol for sample preparation. The specific matrix (e.g., lipid nanoparticles, cream, plasma) may require optimization.

- Lipid-Based Formulations (e.g., Nanoparticles, Emulsions):
 - Accurately weigh a portion of the formulation equivalent to approximately 1 mg of tricaprin.
 - Dissolve the sample in 1 mL of a 1:1 (v/v) mixture of chloroform and methanol to disrupt the formulation and dissolve the lipids.
 - Vortex for 2 minutes to ensure complete dissolution.
 - Centrifuge at 10,000 rpm for 10 minutes to pellet any insoluble excipients.
 - Carefully transfer the supernatant to a clean vial.
 - Evaporate the solvent under a stream of nitrogen.
 - Reconstitute the dried lipid film in 1 mL of isopropanol.
 - Filter the solution through a 0.45 μm PTFE syringe filter into an HPLC vial.
- Solid Samples (e.g., Powders, Tissues):
 - Homogenize a pre-weighed amount of the solid sample.
 - Perform a lipid extraction using a modified Bligh-Dyer or Folch method with a chloroform/methanol/water solvent system.
 - Isolate the organic phase containing the lipids.
 - Evaporate the solvent under nitrogen.
 - Reconstitute the residue in a known volume of isopropanol.
 - Filter the solution through a 0.45 μm PTFE syringe filter into an HPLC vial.



HPLC-ELSD Chromatographic Conditions

Parameter	Recommended Conditions	
Column	C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 3.5 µm)	
Mobile Phase A	Acetonitrile	
Mobile Phase B	Isopropanol	
Gradient	0-10 min: 30% B10-25 min: 30% to 80% B25-30 min: 80% B30.1-35 min: 30% B (re-equilibration)	
Flow Rate	1.0 mL/min	
Column Temperature	40°C	
Injection Volume	20 μL	
ELSD Nebulizer Temp.	40°C	
ELSD Evaporator Temp.	60°C	
ELSD Gas Flow (N2)	1.5 L/min	

Note: These conditions may require optimization depending on the specific HPLC system, column, and sample matrix.

Data Presentation

The quantitative data should be summarized in clear and structured tables.

Table 1: HPLC Method Parameters for Tricaprin Quantification



Parameter	Method 1 (Reversed- Phase)	Method 2 (Mixed-Mode)
Stationary Phase	C18	Lipak mixed-mode
Mobile Phase	Acetonitrile/Isopropanol Gradient	Methanol/Ethanol/Ammonium Formate/Formic Acid Gradient
Detector	ELSD	ELSD or MS
Column Dimensions	150 mm x 4.6 mm, 3.5 μm	100 mm x 3.2 mm, 5 μm
Flow Rate	1.0 mL/min	Not Specified
Temperature	40°C	Not Specified

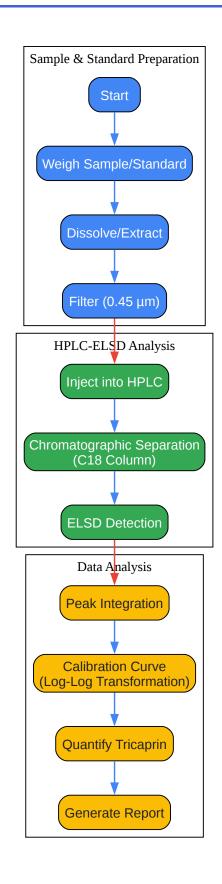
Table 2: System Suitability and Validation Parameters

Parameter	Acceptance Criteria	Example Result
Tailing Factor	≤ 2.0	1.2
Theoretical Plates	≥ 2000	5500
Linearity (r²)	≥ 0.995	0.998
Precision (%RSD)	≤ 5%	2.5%
Accuracy (% Recovery)	95-105%	98.7%
LOD	Reportable	0.05 mg/mL
LOQ	Reportable	0.15 mg/mL

Visualizations

Experimental Workflow for Tricaprin Quantification



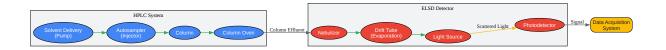


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Caption: Workflow for **Tricaprin** Quantification.



Logical Relationship of HPLC-ELSD System Components



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Caption: HPLC-ELSD System Components.

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